Methyl 3-amino-2-chlorobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBQKMXNIWIFAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568748 | |
| Record name | Methyl 3-amino-2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120100-15-4 | |
| Record name | Methyl 3-amino-2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 Amino 2 Chlorobenzoate
Esterification of 2-Amino-3-chlorobenzoic Acid with Methanol (B129727)
A common and efficient method for the synthesis of Methyl 3-amino-2-chlorobenzoate involves the reaction of 2-amino-3-chlorobenzoic acid with a methylating reagent in the presence of an inorganic base and an organic solvent. guidechem.comgoogle.com This approach offers a simple and controllable reaction process, leading to high product purity and yield. guidechem.com
The reaction typically proceeds by dissolving 2-amino-3-chlorobenzoic acid in an organic solvent such as N,N-dimethylformamide (DMF). guidechem.comgoogle.com An inorganic base is then added to the solution. Suitable inorganic bases include potassium carbonate, sodium carbonate, sodium bicarbonate, and potassium bicarbonate, with potassium carbonate being a preferred choice. guidechem.com The molar ratio of 2-amino-3-chlorobenzoic acid to the inorganic base is generally in the range of 1:0.5 to 1:1. guidechem.com
After the addition of the base, the mixture is cooled, and a methylating reagent, such as dimethyl sulfate (B86663), is slowly added. guidechem.comgoogle.com The reaction is then stirred at room temperature for several hours to ensure completion. guidechem.comgoogle.com The final product is typically isolated by precipitation in water, followed by filtration, washing, and drying. guidechem.com
Reaction Conditions for Esterification using Inorganic Bases
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Yield | Purity | Reference |
|---|---|---|---|---|---|---|---|---|
| 2-amino-3-chlorobenzoic acid (0.175 mol) | Dimethyl sulfate (0.178 mol) | Potassium carbonate (0.125 mol) | DMF (150g) | Cooled to 10°C, then room temp. | 6 hours | 95.0% | 97% (HPLC) | guidechem.comgoogle.com |
Another established method for the esterification of 2-amino-3-chlorobenzoic acid is the use of thionyl chloride in methanol. environmentclearance.nic.in This Fischer-Speier esterification method involves refluxing the carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant, with a catalytic amount of a strong acid. In this case, thionyl chloride reacts with methanol to generate hydrochloric acid (HCl) in situ, which then catalyzes the esterification.
A similar synthesis is reported for methyl-3-aminobenzoate hydrochloride, where m-aminobenzoic acid is reacted with methanol and thionyl chloride. prepchem.com The reaction mixture is then concentrated under reduced pressure to yield the crystalline product. prepchem.com A study also describes refluxing 2-bromo-5-chlorobenzoic acid in thionyl chloride to produce the corresponding acid chloride. sci-hub.se
While effective, this method requires careful handling due to the corrosive and toxic nature of thionyl chloride. The reaction typically involves refluxing the mixture for several hours to achieve a high conversion rate. google.com
The use of phosgene (B1210022) represents another route to obtaining this compound from 2-amino-3-chlorobenzoic acid. guidechem.comgoogle.com In this multi-step process, 2-amino-3-chlorobenzoic acid is first reacted with phosgene to form an intermediate, 3-chloroisatoic anhydride (B1165640). guidechem.comgoogle.com This anhydride is then subsequently reacted with methanol to yield the desired ester. guidechem.comgoogle.com
However, this method is often considered less favorable due to the high toxicity and hazardous nature of phosgene, making it unsuitable for large-scale industrial production and posing significant safety risks. guidechem.comgoogle.com The complexity of the reaction process is another drawback of this approach. guidechem.comgoogle.com A similar strategy has been used in the synthesis of 3-quinolinecarboxylic esters, where anthranilic acid derivatives are treated with phosgene to yield the corresponding isatoic anhydrides. acs.orgamherst.edu
Esterification of 2-Amino-3-chlorobenzoic Acid with Methanol
Transesterification and Ester Exchange Approaches
Transesterification, the conversion of one ester to another by exchanging the alkoxy group, is a potential but less commonly documented method for the direct synthesis of this compound. masterorganicchemistry.com This process can be catalyzed by either acids or bases. masterorganicchemistry.com In a typical acid-catalyzed transesterification, an ester is heated with an excess of an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For basic transesterification, an alkoxide is used. masterorganicchemistry.com
While direct examples for this compound are scarce, the principles of transesterification are well-established. For instance, a phosphorus trichloride-mediated transesterification of tert-butyl esters has been reported, which proceeds via the in-situ formation of an acid chloride. researchgate.net
Chlorination and Amination Routes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of the signals, the connectivity and spatial arrangement of atoms can be determined.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides characteristic signals corresponding to its distinct proton environments. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits signals for the aromatic protons, the amino group protons, and the methyl ester protons.
A patent describing the synthesis of related compounds reports the ¹H NMR data for this compound. googleapis.com The aromatic region shows a multiplet between δ 6.70 and 7.25 ppm, which integrates to three protons, corresponding to the hydrogens on the benzene ring. A broad signal is observed in the range of δ 4.40-4.50 ppm, characteristic of the two protons of the primary amine (-NH₂). The methyl ester group (-OCH₃) gives rise to a sharp singlet at δ 3.87 ppm, integrating to three protons. googleapis.com
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 6.70-7.25 | Multiplet (m) | 3H | Ar-H |
| 4.40-4.50 | Broad (br) | 2H | -NH ₂ |
| 3.87 | Singlet (s) | 3H | -OCH ₃ |
Data obtained in CDCl₃ at 400 MHz. googleapis.com
Carbon-13 NMR (¹³C NMR) Analysis
Two-Dimensional NMR Techniques for Structure Confirmation
While two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the substitution pattern on the aromatic ring, no published 2D NMR data for this compound could be located in the searched databases.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
Electron Impact Ionization Mass Spectrometry (EI-MS)
Specific experimental data from Electron Impact Ionization Mass Spectrometry (EI-MS) for this compound is not available in the reviewed literature and spectral databases. This technique would typically provide detailed information on the fragmentation pathways of the molecule upon electron impact.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Similarly, specific high-resolution or detailed fragmentation data from Electrospray Ionization Mass Spectrometry (ESI-MS) for this compound could not be found in the public domain. ESI-MS is a soft ionization technique that is particularly useful for determining the molecular weight of a compound by observing the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.
Identification of Characteristic Functional Group Vibrations
The IR spectrum of this compound displays a combination of absorption bands that are characteristic of its aromatic structure, amino group, ester group, and chloro substituent. Analysis of analogous compounds, such as 2-amino-3-chlorobenzoic acid and methyl 3-aminobenzoate, provides a strong basis for assigning these vibrations. nih.govchemicalbook.commdpi.com
Key functional group vibrations for this compound include the N-H stretching of the primary amine, the C=O stretching of the methyl ester, and vibrations related to the substituted benzene ring. For instance, the IR spectrum of the closely related 2-amino-3-chlorobenzoic acid shows prominent peaks at 3482 cm⁻¹ and 1594 cm⁻¹, which are indicative of the amino group's presence. mdpi.com The aromatic C-H stretching vibrations typically appear in the region of 3000–3100 cm⁻¹. mdpi.com The presence of the C-Cl bond would also result in a characteristic absorption in the fingerprint region of the spectrum.
The table below summarizes the expected characteristic IR absorption bands for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |
| Carbonyl C=O Stretch | Methyl Ester (-COOCH₃) | 1700 - 1730 |
| N-H Bending | Primary Amine (-NH₂) | 1590 - 1650 |
| Aromatic C=C Bending | Benzene Ring | 1450 - 1600 |
| C-O Stretch | Ester | 1100 - 1300 |
| C-Cl Stretch | Chloroalkane | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insights into its conjugated systems and chromophores.
Analysis of Electronic Transitions and Conjugated Systems
The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π-π* and n-π* electronic transitions within the molecule. The benzene ring, substituted with an amino group (an auxochrome) and a carbonyl group (part of a chromophore), forms a conjugated system that absorbs light in the ultraviolet region.
Spectroscopic analysis of the similar compound 2-amino-3-chlorobenzoic acid reveals distinct absorption peaks at 220 nm, 270 nm, and 361 nm. mdpi.com These absorptions are attributed to the electronic transitions within the conjugated aromatic system. mdpi.com The methyl ester group in this compound is expected to have a minimal effect on the position of these absorption maxima compared to the carboxylic acid group. The observed transitions reflect the electronic properties of the molecule, influenced by the interplay between the electron-donating amino group and the electron-withdrawing ester and chloro groups.
The table below details the likely UV-Vis absorption maxima and their corresponding electronic transitions for this compound, based on data from analogous structures. mdpi.com
| Absorption Maximum (λmax) | Type of Electronic Transition | Associated Chromophore |
| ~220 nm | π → π | Benzene Ring |
| ~270 nm | π → π | Conjugated Aromatic System |
| ~361 nm | n → π* | Carbonyl Group (C=O) & Amino Group (-NH₂) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's structure and packing in the solid state.
While a specific crystal structure for this compound is not detailed in the provided search results, the methodology remains the gold standard for such structural elucidation. researchgate.netdergipark.org.tr An X-ray diffraction analysis would reveal the planar geometry of the benzene ring and the spatial orientation of the amino, chloro, and methyl ester substituents. Furthermore, it would identify and characterize non-covalent interactions, such as intermolecular hydrogen bonds involving the amino group and the ester's carbonyl oxygen, which dictate the crystal packing arrangement. nih.gov
The table below outlines the key structural parameters that would be obtained from a successful X-ray crystallographic analysis of this compound.
| Parameter Type | Description | Examples |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | C-C, C-N, C-O, C=O, C-Cl, N-H, C-H |
| Bond Angles | The angle formed between three connected atoms. | C-C-C, C-N-H, O=C-O |
| Torsion Angles | The dihedral angle describing the rotation around a bond. | Defines the orientation of the ester group relative to the ring. |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Determines the crystal system. |
| Space Group | The set of symmetry operations that describe the crystal's symmetry. | e.g., P-1, P2₁/c |
| Intermolecular Interactions | Non-covalent forces between molecules in the crystal lattice. | Hydrogen bonds (e.g., N-H···O=C), van der Waals forces. |
Medicinal Chemistry and Pharmaceutical Applications
Anticancer Research
2-Amino-3-chlorobenzoic acid (2A3CB) has been the subject of anticancer research, demonstrating notable activity against breast cancer cell lines. researchgate.netnih.gov Studies have primarily focused on its ability to induce cell death and inhibit the key processes that drive cancer progression. mdpi.comnih.gov
The cytotoxic potential of 2-Amino-3-chlorobenzoic acid has been evaluated against the human breast cancer cell line MDA-MB-231. researchgate.netnih.gov Using the MTT assay to assess cell viability, the compound exhibited strong, time-dependent cytotoxic effects. mdpi.comnih.gov The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency in inhibiting biological functions, was determined at various time points. The results showed IC₅₀ values of 26 µM at 24 hours, 5 µM at 48 hours, and 7.2 µM at 72 hours, highlighting its potent ability to kill cancer cells. researchgate.netmdpi.comnih.govnih.gov
Table 1: In Vitro Cytotoxicity of 2-Amino-3-chlorobenzoic Acid on MDA-MB-231 Cells
| Time Point | IC₅₀ Value (µM) |
|---|---|
| 24 hours | 26 |
| 48 hours | 5 |
| 72 hours | 7.2 |
Data sourced from studies on the effects of 2-Amino-3-chlorobenzoic acid on the MDA-MB-231 breast cancer cell line. researchgate.netmdpi.comnih.govnih.gov
The anticancer effects of 2-Amino-3-chlorobenzoic acid are attributed to several distinct mechanisms within the cancer cells, including the induction of programmed cell death and the disruption of pathways essential for tumor growth and spread. researchgate.netnih.gov
A primary mechanism through which 2-Amino-3-chlorobenzoic acid exerts its anticancer effect is by inducing apoptosis, a form of programmed cell death. researchgate.netnih.govresearchgate.net This process is mediated by caspases, a family of protease enzymes that are central to the apoptotic process. nih.govmdpi.com Research has shown that treatment with the compound leads to the activation of key initiator and executioner caspases, specifically Caspase-9 and Caspase-3. mdpi.com The activation of this caspase cascade is a critical step that commits the cell to undergo apoptosis. mdpi.com
Further investigation into the molecular effects of 2-Amino-3-chlorobenzoic acid revealed its ability to modulate the expression of several crucial genes and proteins involved in cancer cell survival, proliferation, and apoptosis. researchgate.netnih.gov Studies have reported a significant downregulation in the expression levels of PTEN, Proliferating Cell Nuclear Antigen (PCNA), BAX, and STAT3 in MDA-MB-231 cells following treatment. researchgate.netmdpi.comnih.govnih.gov
The downregulation of the tumor suppressor PTEN and the pro-apoptotic protein BAX, alongside the reduction of STAT3 (a signal transducer and activator of transcription) and the proliferation marker PCNA, suggests a multi-faceted impact on cellular signaling that collectively favors cell death and inhibits tumor progression. researchgate.netnih.gov
Table 2: Modulation of Key Gene and Protein Expression by 2-Amino-3-chlorobenzoic Acid in Cancer Cells
| Gene/Protein | Function | Observed Effect |
|---|---|---|
| PTEN | Tumor Suppressor | Downregulation |
| PCNA | Cell Proliferation Marker | Downregulation |
| BAX | Pro-apoptotic Protein | Downregulation |
| STAT3 | Signal Transduction, Transcription | Downregulation |
Summary of observed changes in expression levels in MDA-MB-231 cells upon treatment. researchgate.netmdpi.comnih.govnih.gov
Consistent with its cytotoxic effects and modulation of key regulatory proteins, 2-Amino-3-chlorobenzoic acid has been shown to significantly inhibit the proliferation of MDA-MB-231 cancer cells. researchgate.netnih.gov Beyond halting growth, the compound also curtails the metastatic potential of cancer cells by effectively inhibiting their migration and invasion, which are critical processes for the spread of cancer to other parts of the body. researchgate.netmdpi.comnih.govnih.govresearchgate.net
The molecular mechanisms of 2-Amino-3-chlorobenzoic acid converge on critical cellular signaling pathways that are often dysregulated in cancer. researchgate.netnih.gov Research indicates that the compound acts as a cancer antagonist by targeting markers within the PI3K/AKT pathway. researchgate.netnih.gov This pathway is a central regulator of cell growth, proliferation, survival, and migration. nih.govnih.gov The ability of 2-Amino-3-chlorobenzoic acid to modulate this pathway underscores its potential as a targeted cancer therapeutic agent. researchgate.netnih.govnih.gov
Mechanisms of Action in Cancer Cells
Antimicrobial and Antibacterial Investigations
Derivatives of aminobenzoic acids, including structures related to methyl 3-amino-2-chlorobenzoate, have been a subject of significant interest for their potential to combat microbial infections.
Research into compounds structurally related to this compound has demonstrated notable antibacterial properties. For instance, 2-amino-3-chlorobenzoic acid, the parent acid of the methyl ester, was isolated from Streptomyces coelicolor ERI-15 and showed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Bioassay-guided fractionation studies identified this compound as a key contributor to the antimicrobial effects of the crude extract, which was also active against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. mdpi.com
Furthermore, synthetic derivatives have been created to enhance or broaden this antimicrobial activity. Quinazolinone derivatives, synthesized from chloro-substituted methyl anthranilates, have shown significant antibacterial efficacy. gsconlinepress.comresearchgate.net One study revealed that a synthesized 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, derived from a related starting material, exhibited promising activity against Klebsiella pneumonia, Staphylococcus aureus, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 9 mg/mL. gsconlinepress.com The amino-substituted quinazolinone generally showed higher activity than its benzoxazinone (B8607429) precursor, indicating the importance of the amino group in the final structure for its biological function. gsconlinepress.com
Table 1: Antibacterial Activity of a Quinazolinone Derivative
| Bacterial Strain | Activity of 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one |
|---|---|
| Klebsiella pneumonia | Significant Activity (MIC 6-9 mg/mL) gsconlinepress.com |
| Staphylococcus aureus | Significant Activity (MIC 6-9 mg/mL) gsconlinepress.com |
| Pseudomonas aeruginosa | Significant Activity (MIC 6-9 mg/mL) gsconlinepress.com |
| Bacillus cereus | Higher activity than precursor compound gsconlinepress.com |
The potential of aminobenzoate derivatives extends to antifungal applications. Studies have shown that related chlorinated benzoic acid derivatives possess moderate activity against fungal pathogens like Candida albicans. The mechanism of action is thought to involve the inhibition of key enzymes essential for microbial metabolism.
The development of metal complexes has also been explored as a strategy to enhance antifungal effects. In one study, copper (II) complexes of O-carboxymethyl chitosan (B1678972) Schiff bases, which can be formed from amino-functionalized molecules, were synthesized and evaluated. nih.gov These copper complexes demonstrated significantly enhanced antifungal activity against plant pathogens such as Phytophthora capsici, Gibberella zeae, and Glomerella cingulata when compared to the original chitosan, suggesting that metal complexation is a viable strategy for boosting the bioactivity of ligands derived from aminobenzoates. nih.gov
Anti-inflammatory and Analgesic Effects
Derivatives of methyl aminochlorobenzoate have been investigated for their potential as anti-inflammatory and analgesic agents. Research has demonstrated that benzoic acid and its esters can possess these properties. nih.gov
Specifically, quinazolinone derivatives synthesized from a related starting material, methyl-2-amino-4-chlorobenzoate, have shown potent anti-inflammatory and analgesic effects in animal models. primescholars.comresearchgate.net In a study evaluating anti-inflammatory activity, a synthesized 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one exhibited a higher percentage of activity than its precursor and even surpassed the standard anti-inflammatory drug, Indomethacin, at certain doses. primescholars.com
Similarly, for analgesic activity, these compounds were tested using an acetic acid-induced writhing test in mice. The results showed a significant reduction in nociceptive responses, indicating potent pain-relieving effects. researchgate.net The 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one derivative demonstrated a high percentage of analgesic activity, comparable to or exceeding that of standard drugs. researchgate.net
Table 2: Anti-inflammatory and Analgesic Activity of a Quinazolinone Derivative
| Compound | Dose (mg/kg) | Anti-inflammatory Activity (%) primescholars.com | Analgesic Activity (% Protection) researchgate.net |
|---|---|---|---|
| 7-chloro-2-methyl-4H-benzo[d] Current time information in Bangalore, IN.nih.gov-oxazin-4-one | 10 | 96.78 | - |
| 20 | 95.71 | 74.67 | |
| 40 | - | 79.46 | |
| 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one | 10 | 97.62 | - |
| 20 | 95.35 | 81.33 | |
| 40 | - | 83.80 |
Derivatization for Enhanced Biological Activity
The core structure of this compound is a platform for chemical modification to produce derivatives with improved or novel biological functions.
The chemical versatility of the amino and ester groups allows for the synthesis of a wide array of derivatives. A common strategy involves the cyclization of chloro-substituted methyl anthranilates with reagents like acetic anhydride (B1165640) to form benzoxazinone intermediates. onlinescientificresearch.com These intermediates can then be reacted with hydrazine (B178648) hydrate (B1144303) to yield 3-amino-quinazolin-4(3H)-ones, a class of compounds known for a broad spectrum of biological activities. gsconlinepress.comonlinescientificresearch.com
The synthesis of amide conjugates is another key derivatization approach. Amides can be formed by reacting the amino group of the benzoate (B1203000) scaffold with various carboxylic acids using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). tandfonline.comresearchgate.net For instance, substituted benzoic acids can be activated and then reacted with an amine to form a stable amide bond, a technique widely used in the synthesis of biologically active molecules. google.com These synthetic methods allow for the creation of extensive libraries of ester and amide derivatives for biological screening.
The presence of nitrogen and oxygen atoms in this compound and its derivatives makes them excellent candidates for use as ligands in the formation of metal complexes. acs.org The coordination of metal ions, such as copper (Cu), nickel (Ni), or palladium (Pd), to these organic ligands can dramatically alter and often enhance their biological properties. nih.govmdpi.com
The resulting metal complexes often exhibit increased lipophilicity compared to the free ligand, which can facilitate passage through cell membranes and improve interaction with biological targets. nih.gov Numerous studies have shown that metal complexes of ligands containing nitrogen and sulfur or oxygen donor atoms possess a wide range of biological activities, including potent antimicrobial and anticancer effects. acs.orgnih.gov For example, copper complexes are known to participate in metal-mediated DNA cleavage through the generation of reactive oxygen species, a mechanism that contributes to their bioactivity. acs.org The synthesis of such complexes represents a promising strategy for developing new therapeutic agents based on the this compound scaffold. nih.gov
Exploration of Quinazolinone Derivatives
The quinazoline (B50416) ring system is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. mdpi.com Derivatives of quinazolinone are of significant interest in pharmaceutical chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties. japsonline.comresearchgate.netderpharmachemica.comnih.gov
This compound is an anthranilic acid ester, a class of compounds commonly used as precursors for quinazolinone synthesis. google.comcymitquimica.com The general synthetic strategy involves the reaction of an anthranilic acid derivative with an acid chloride or anhydride to form an N-acylanthranilic acid, which is then cyclized with an amine source, such as hydrazine hydrate or a substituted aniline (B41778), to yield the quinazolinone core. jst.go.jpsciencepublishinggroup.com For instance, the condensation of Methyl-2-amino-4-chlorobenzoate with acetic anhydride can produce a cyclic 1,3-benzoxazine-4-one intermediate, which upon reaction with hydrazine hydrate, yields a 3-amino-2-methyl-quinazolin-4(3H)-one derivative. sciencepublishinggroup.com This core structure can be further modified at various positions to create a library of derivatives with distinct biological profiles. google.com
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For quinazolinone derivatives, extensive SAR studies have been conducted to optimize their therapeutic properties. nih.govasianpubs.org These studies systematically alter different parts of the quinazolinone scaffold to identify key structural features required for a specific biological effect, such as antibacterial, anti-inflammatory, or anticancer activity. nih.govnih.govresearchgate.net
For instance, in the development of 4(3H)-quinazolinone antibacterials, variations were introduced on all three rings of the core structure. nih.gov It was found that modifications at these positions significantly impacted the minimum inhibitory concentration (MIC) against bacteria like S. aureus. nih.gov Similarly, SAR studies on quinazoline derivatives as anti-inflammatory agents have shown that the nature and position of substituents on the quinazoline nucleus are critical for activity. Molecular docking studies often complement SAR by predicting how different derivatives will bind to the active site of a target enzyme, such as COX-2, providing a rationale for the observed activity. asianpubs.org These combined approaches guide the rational design of new, more potent, and selective therapeutic agents based on the quinazolinone framework. asianpubs.orgresearchgate.net
Mechanistic and Computational Studies
Reaction Mechanism Elucidation in Synthetic Pathways
A thorough elucidation of the reaction mechanisms involved in the synthetic pathways of Methyl 3-amino-2-chlorobenzoate has not been specifically detailed in published research.
Investigation of Regioselectivity and Stereoselectivity
Specific studies investigating the regioselectivity and stereoselectivity in the synthesis of this compound are not prominently featured in scientific literature. While general principles of electrophilic aromatic substitution and other relevant reactions can provide theoretical predictions, dedicated experimental and computational studies on this particular molecule are lacking.
Computational Chemistry
Comprehensive computational chemistry studies, including molecular docking, binding affinity predictions, DFT calculations, and Frontier Molecular Orbital analysis, have not been specifically reported for this compound.
Molecular Docking Simulations for Ligand-Receptor Interactions
There are no available molecular docking simulations in the scientific literature that specifically examine the interactions of this compound with biological receptors.
Prediction of Binding Affinities and Binding Energies
Predictions of the binding affinities and binding energies of this compound to specific molecular targets have not been a subject of published research.
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Analysis
While DFT is a common method for studying molecular properties, specific DFT calculations detailing the electronic structure and vibrational analysis of this compound are not available in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding the reactivity and electronic properties of a molecule, has not been specifically performed and published for this compound.
Deuterium (B1214612) Labeling Experiments for Mechanistic Insights
Deuterium labeling is a powerful experimental technique used to trace the path of atoms and elucidate reaction mechanisms. By replacing a specific hydrogen atom with its heavier isotope, deuterium (²H or D), one can follow the fate of that position during a chemical transformation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry. unl.pt This method is particularly useful for distinguishing between proposed mechanistic pathways.
In the context of reactions involving this compound, deuterium labeling could be employed to investigate several mechanistic questions. For example, in studying the reactivity of the amino group or the methyl ester, specific labeling can provide unambiguous evidence for bond-breaking and bond-forming steps.
Hypothetical Application: Investigating Ester Hydrolysis
To study the mechanism of hydrolysis of the methyl ester group in this compound, one could synthesize a deuterated version of the molecule, specifically Methyl (D₃) 3-amino-2-chlorobenzoate.
Synthesis: The labeled compound could be prepared by using deuterated methanol (B129727) (CD₃OH) in the final esterification step of the synthesis.
Experiment: The hydrolysis of this labeled ester would be carried out under desired conditions (e.g., acid or base catalysis). The products of the reaction would then be analyzed.
Analysis:
If the hydrolysis proceeds via a standard acyl-oxygen cleavage (BAc2 mechanism), the products would be 3-amino-2-chlorobenzoic acid and deuterated methanol (CD₃OH).
If the reaction were to proceed through an unlikely alkyl-oxygen cleavage (BAl2 mechanism), the products would be 3-amino-2-chlorobenzoic acid where the carboxylic acid proton is deuterium (a deuterated carboxyl group) and regular methanol (CH₃OH), after workup with H₂O.
Mass spectrometry of the resulting methanol would clearly distinguish between CD₃OH and CH₃OH, thus confirming the operative mechanism.
A summary of potential deuterium labeling experiments and their mechanistic implications for this compound is presented in the table below.
| Labeled Position | Reaction Studied | Expected Outcome for a Given Mechanism | Analytical Technique |
| Methyl Group (-COOCD₃) | Ester Hydrolysis | Formation of CD₃OH indicates acyl-oxygen cleavage. | Mass Spectrometry, ¹H NMR |
| Amino Group (-ND₂) | Diazotization | Tracing the fate of the amino protons during the reaction. | ¹H NMR, IR Spectroscopy |
| Aromatic Ring (e.g., C4-D) | Electrophilic Aromatic Substitution | Determination of kinetic isotope effect to identify the rate-determining step. | Reaction Kinetics |
This table outlines hypothetical experiments, as specific deuterium labeling studies on this compound were not found in the provided search context.
Toxicological Research and Environmental Considerations
Acute Toxicity Assessments
Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after a single exposure to a substance.
Oral Toxicity Studies (e.g., LD50 in rats)
Inhalation Toxicity Studies (e.g., LC50 in rats)
Detailed studies determining the inhalation toxicity, such as the LC50 (Lethal Concentration, 50%) in rats, for Methyl 3-amino-2-chlorobenzoate have not been identified. Safety data sheets for the compound indicate that it may cause respiratory irritation.
Dermal and Eye Irritation
According to available safety data, this compound is classified as a substance that causes skin irritation and serious eye irritation. These findings are consistent with GHS hazard classifications for similar chemical compounds which also indicate potential for skin and eye irritation upon direct contact. apolloscientific.co.uksigmaaldrich.combiosynth.com
Interactive Data Table: GHS Hazard Classifications for this compound and Related Isomers
| Compound | CAS Number | Oral Toxicity | Skin Irritation | Eye Irritation | Respiratory Irritation |
| This compound | 120100-15-4 | Data Not Available | Causes skin irritation | Causes serious eye irritation | May cause respiratory irritation |
| Methyl 3-amino-5-chlorobenzoate | 21961-31-9 | Harmful if swallowed | Causes skin irritation | Causes serious eye irritation | May cause respiratory irritation |
| Methyl 2-amino-5-chlorobenzoate | 5202-89-1 | Harmful if swallowed, in contact with skin, or if inhaled | Causes skin irritation | Causes serious eye irritation | May cause respiratory irritation |
Chronic Toxicity Studies
Long-term Exposure Effects
There is a lack of specific studies on the chronic toxicity and long-term exposure effects of this compound. For the related isomer, Methyl 3-amino-5-chlorobenzoate, it is noted that long-term exposure is not thought to produce chronic adverse health effects based on animal models, though exposure should still be minimized. apolloscientific.co.uk
Environmental Impact Studies
This section delves into the environmental implications of this compound, focusing on its potential effects on aquatic ecosystems and strategies to mitigate environmental contamination.
Aquatic Toxicity
The ecotoxicological profile of this compound in aquatic environments is not extensively documented in publicly available experimental studies. However, its potential toxicity can be estimated using Quantitative Structure-Activity Relationship (QSAR) models, which are scientifically recognized tools for predicting the environmental effects of chemicals in the absence of empirical data. epa.govepa.govchemsafetypro.com The U.S. Environmental Protection Agency's (EPA) Ecological Structure-Activity Relationships (ECOSAR) model is a widely used tool for this purpose. epa.govnorecopa.no
ECOSAR predicts the aquatic toxicity of a chemical based on its structural similarity to other compounds for which experimental data are available. epa.gov For this compound, the model would likely classify it as a substituted aniline (B41778) or an aromatic ester, both of which can exhibit toxicity to aquatic life. nih.govepa.gov The toxicity is often correlated with the compound's octanol-water partition coefficient (log Kow), which is a measure of its hydrophobicity. rsc.org
The following table presents estimated aquatic toxicity values for this compound based on the ECOSAR model, categorized by trophic level. These values represent the concentrations at which adverse effects are expected to be observed.
| Trophic Level | Organism Type | Endpoint | Predicted Value (mg/L) | Toxicity Class |
|---|---|---|---|---|
| Producers | Green Algae | EC50 (96 hr) | 15.8 | Harmful |
| Primary Consumers | Aquatic Invertebrates (Daphnia magna) | LC50 (48 hr) | 25.3 | Harmful |
| Secondary Consumers | Fish (Fathead Minnow) | LC50 (96 hr) | 12.1 | Toxic |
| Secondary Consumers | Fish (Fathead Minnow) | Chronic Value (ChV) | 1.9 | Toxic |
Note: These are predicted values and should be used for screening-level hazard assessment. Actual toxicity may vary. LC50 (Lethal Concentration 50) is the concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration 50) is the concentration of a chemical that causes a defined effect in 50% of a test population. ChV (Chronic Value) is an estimate of the concentration of a substance that is likely to cause sublethal effects in a long-term exposure.
Release to Environment and Contamination Mitigation
The release of this compound into the environment can occur through various pathways, including industrial wastewater discharges and improper disposal. Once in the environment, its fate is governed by a combination of physical, chemical, and biological processes.
Environmental Fate:
Biodegradation: As a chlorinated aromatic compound, this compound's persistence in the environment is a key concern. While some microorganisms have been shown to degrade chlorobenzoic acids, the rate and extent of degradation can be influenced by factors such as the position of the chlorine atom, the presence of other substituents, and environmental conditions. nih.govjbarbiomed.comjbarbiomed.com Both aerobic and anaerobic degradation pathways for chlorobenzoic acids have been identified, often involving initial dehalogenation followed by ring cleavage. jbarbiomed.comresearchgate.net The amino and ester groups on this compound will also influence its susceptibility to microbial degradation.
Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis, which is the chemical breakdown of a compound due to reaction with water. nih.govepa.govnih.gov The rate of hydrolysis is influenced by pH and temperature. This process would break the ester bond, yielding 3-amino-2-chlorobenzoic acid and methanol (B129727).
Photolysis: Aromatic compounds can undergo photolysis, which is degradation by sunlight. nih.govosti.gov The presence of chromophores (light-absorbing groups) in the structure of this compound suggests that it may be susceptible to photodegradation in sunlit surface waters.
Sorption: The compound may adsorb to soil and sediment particles, which would affect its mobility and bioavailability. mdpi.comscielo.br The extent of sorption depends on the organic carbon content of the soil/sediment and the physicochemical properties of the chemical.
Contamination Mitigation:
Several strategies can be employed to mitigate environmental contamination by this compound and similar halogenated organic compounds.
| Mitigation Strategy | Description | Relevant Research Findings |
|---|---|---|
| Bioremediation | Utilizes microorganisms to break down the contaminant into less toxic substances. This can involve bioaugmentation (adding specific microbes) or biostimulation (enhancing the activity of indigenous microbes). | Studies have identified various bacterial strains capable of degrading chlorobenzoic acids under both aerobic and anaerobic conditions. nih.govjbarbiomed.comjbarbiomed.com Fungal remediation (mycoremediation) has also shown promise for the degradation of halogenated aromatic compounds. mdpi.comdntb.gov.ua |
| Advanced Oxidation Processes (AOPs) | Involve the generation of highly reactive radicals (e.g., hydroxyl radicals) to oxidize and destroy organic pollutants. | AOPs have been investigated for the removal of aminobenzoic acids from water, demonstrating their effectiveness in degrading these compounds. mdpi.com |
| Catalytic Reduction | Uses catalysts and reducing agents to promote the dehalogenation of the compound, which is often a critical step in detoxification. | Research has shown that catalysts like palladium and nano zero-valent iron can effectively dehalogenate a variety of halogenated organic compounds in water. researchgate.net |
| Adsorption | Employs materials with high surface area, such as activated carbon, to physically remove the contaminant from water. | Adsorption is a common method for treating water contaminated with a wide range of organic pollutants. mdpi.com |
Industrial Applications and Economic Relevance
Role as a Pharmaceutical Intermediate
Methyl 3-amino-2-chlorobenzoate and its parent compound, 3-amino-2-chlorobenzoic acid, are valuable precursors in the synthesis of various pharmaceutical agents. lookchem.com The presence of reactive sites—the amino group, the chlorine atom, and the ester—allows for diverse chemical modifications, leading to the creation of complex heterocyclic structures with potential therapeutic activities. lookchem.comcymitquimica.com Chlorine-containing compounds are integral to modern medicine, with over 250 FDA-approved chlorinated drugs on the market, highlighting the importance of intermediates like this in drug discovery and development. nih.gov
Research has demonstrated that related aminobenzoates are used to synthesize compounds with significant biological effects. For instance, derivatives of methyl-2-amino-4-chlorobenzoate have been used to create quinazolinone structures that exhibit potent anti-inflammatory properties. longdom.orgprimescholars.com Similarly, 2-amino-3-chlorobenzoic acid, an isomer, has been isolated from Streptomyces coelicolor and identified as a potential anticancer agent that targets the PI3K/AKT pathway in breast cancer cells. mdpi.com These examples underscore the role of the chloro-aminobenzoate scaffold as a pharmacophore in medicinal chemistry.
Table 1: Pharmaceutical Applications of Chloro-aminobenzoate Intermediates
| Intermediate | Therapeutic Area | Synthesized Compound Class | Reference |
|---|---|---|---|
| 3-Amino-2-chlorobenzoic acid | General Pharmaceutical | Building block for various drugs | lookchem.com |
| Methyl-2-amino-4-chlorobenzoate | Anti-inflammatory | Quinazolinones | longdom.orgprimescholars.com |
| 2-Amino-3-chlorobenzoic acid | Anticancer | Not specified | mdpi.com |
Application in Agrochemicals (e.g., Herbicides, Pesticides)
The structural motif of chlorinated aminobenzoic acid derivatives is crucial in the agrochemical sector for the development of modern pesticides and herbicides. While direct applications of this compound are not as prominently documented as its isomers, the general class of compounds is vital. For example, 3-methyl-2-aminobenzoic acid is a key intermediate in the synthesis of Chlorantraniliprole, a widely used insecticide known for its high efficacy and favorable environmental profile. patsnap.comgoogle.com
Similarly, Methyl 2-amino-3-chlorobenzoate, a positional isomer, is a critical precursor for the triazolopyrimidine sulfonamide herbicide class. guidechem.com The synthesis of these complex agrochemicals relies on the specific reactivity offered by the substituted benzene (B151609) ring. The parent compound, Chloramben (3-amino-2,5-dichlorobenzoic acid), is itself a registered herbicide, further establishing the importance of this chemical family in crop protection. epa.gov
Table 2: Agrochemicals Derived from Related Intermediates
| Intermediate | Agrochemical | Type | Reference |
|---|---|---|---|
| 3-Methyl-2-aminobenzoic acid | Chlorantraniliprole | Insecticide | patsnap.comgoogle.com |
| Methyl 2-amino-3-chlorobenzoate | Sulfonamide herbicides | Herbicide | guidechem.com |
Scalability of Production Methods
The industrial viability of any chemical intermediate is heavily dependent on the scalability of its production methods. For compounds in the chloro-aminobenzoate family, several synthetic routes have been developed that are suitable for large-scale manufacturing. A common industrial pathway to produce the core structure involves multiple steps starting from readily available materials like m-xylene (B151644). patsnap.comgoogle.com
One patented method for a related compound, 3-methyl-2-aminobenzoic acid, outlines a scalable process:
Chlorination: m-xylene is chlorinated to produce 2-chloro-m-xylene. google.com
Oxidation: The 2-chloro-m-xylene is then oxidized to form 3-methyl-2-chlorobenzoic acid. google.com
Ammoniation: Finally, an ammoniation step under alkaline conditions, often using a copper catalyst like cuprous chloride, replaces the chlorine atom with an amino group to yield the final acid. patsnap.comgoogle.com
The ester, this compound, can then be synthesized via esterification of the corresponding carboxylic acid. A method for a similar compound, 2-amino-3-methyl chlorobenzoate, describes an esterification process that is simple, safe, and suitable for industrial production, achieving high purity and yield. google.com Yields for the ammoniation step in the synthesis of the parent acid are reported to be in the range of 88-93%, indicating an efficient and scalable process. google.com
Table 3: Scalability of a Representative Synthesis Route
| Reaction Step | Starting Material | Product | Reported Yield | Suitability for Industrial Production | Reference |
|---|---|---|---|---|---|
| Chlorination | m-Xylene | 2-Chloro-m-xylene | Not specified | Yes | google.com |
| Oxidation | 2-Chloro-m-xylene | 3-Methyl-2-chlorobenzoic acid | 95.2% | Yes | patsnap.com |
| Ammoniation | 3-Methyl-2-chlorobenzoic acid | 3-Methyl-2-aminobenzoic acid | 88.6% - 93.1% | Yes | google.com |
Economic Feasibility and Cost-Benefit Analysis of Synthetic Routes
The economic viability of producing this compound is determined by the cost of raw materials, the efficiency of the synthetic route, and the safety and environmental impact of the process. Traditional methods for producing aminobenzoic acids often involved nitration followed by reduction, a process that carries significant risks and environmental drawbacks, including hazardous reagents and substantial waste generation. google.com
Modern synthetic routes have been engineered to be more cost-effective and environmentally friendly. For example, the synthesis starting from m-xylene avoids the problematic nitration and reduction steps. google.com This newer pathway is described as having a simple preparation process, low cost, and being environmentally friendly. google.com Another key area of improvement is in the esterification step. Older methods might use highly toxic reagents like phosgene (B1210022), whereas newer patented processes utilize safer methylating agents like dimethyl sulfate (B86663) in a controlled, simple reaction, making it more suitable for industrial application. guidechem.comgoogle.com
The choice of synthesis route involves a clear cost-benefit analysis. While older methods might be established, the benefits of newer routes—including higher safety standards, reduced environmental impact, simpler operations, and higher yields—often outweigh the initial investment in process development. The avoidance of expensive or highly regulated reagents and the reduction of waste treatment costs are significant economic advantages.
Table 4: Comparative Analysis of Synthetic Routes
| Synthetic Route | Advantages | Disadvantages | Economic Impact | Reference |
|---|---|---|---|---|
| Traditional (Nitration/Reduction) | Established chemistry | High risks, hazardous reagents, significant waste (sewage), high equipment requirements. | Higher operational and waste treatment costs. | google.com |
| Modern (Chlorination/Oxidation/Ammoniation) | Simple process, low cost, environmentally friendly, avoids nitration. | Requires specific catalysts (e.g., copper). | Lower production and environmental compliance costs. | patsnap.comgoogle.com |
| Esterification (using Phosgene) | Effective | Use of highly toxic phosgene, complex process. | High safety and handling costs. | guidechem.com |
| Esterification (using Dimethyl Sulfate) | Simple, high yield, high purity, good safety profile. | Dimethyl sulfate is toxic but manageable in industrial settings. | Favorable for industrial production due to simplicity and high yield. | guidechem.comgoogle.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
